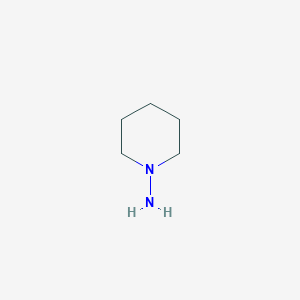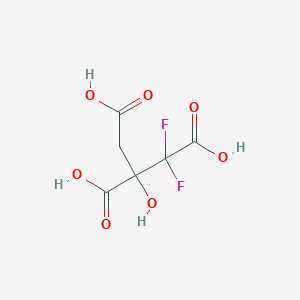![molecular formula C14H14N2O3S B145859 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-51-3](/img/structure/B145859.png)
2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid, also known as MCTP, is a thiazole derivative that has gained attention in the field of medicinal chemistry due to its potential applications in drug development. This compound has been found to exhibit various biological activities, including anti-inflammatory and anti-tumor properties.
Applications De Recherche Scientifique
2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential applications in drug development. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has also been reported to have anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has been found to possess anti-oxidant and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid is not fully understood. However, it has been suggested that 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid exerts its anti-inflammatory activity by inhibiting the NF-κB signaling pathway. 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
Effets Biochimiques Et Physiologiques
2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has been found to possess anti-oxidant and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has several advantages for lab experiments. It has a high yield and purity, which makes it easy to obtain. 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid is also stable under normal laboratory conditions, which makes it easy to handle. However, one limitation of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid is its solubility. 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid is poorly soluble in water, which makes it difficult to use in aqueous-based experiments.
Orientations Futures
There are several future directions for the study of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid. One area of research is the development of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanism of action of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid. Further studies are needed to fully understand the biochemical and physiological effects of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid. Additionally, the development of new synthesis methods for 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid with improved solubility and stability is also an area of future research.
Conclusion:
In conclusion, 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid is a thiazole derivative that has potential applications in drug development. It exhibits anti-inflammatory and anti-tumor properties and possesses anti-oxidant and anti-microbial properties. The synthesis of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid has a high yield and purity, and it is stable under normal laboratory conditions. However, its solubility is a limitation for its use in aqueous-based experiments. Future research should focus on the development of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid-based drugs, investigation of its mechanism of action, and the development of new synthesis methods with improved solubility and stability.
Méthodes De Synthèse
The synthesis of 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid involves the reaction of 2-aminothiazole with 4-bromoacetophenone followed by the reaction of the resulting intermediate with methyl isocyanate. The final product, 2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid, is obtained through the hydrolysis of the methyl carbamate group using hydrochloric acid. This synthesis method has been reported to have a high yield and purity of the product.
Propriétés
Numéro CAS |
132483-51-3 |
|---|---|
Nom du produit |
2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid |
Formule moléculaire |
C14H14N2O3S |
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
2-[4-[4-(methylcarbamoyl)-1,3-thiazol-2-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C14H14N2O3S/c1-8(14(18)19)9-3-5-10(6-4-9)13-16-11(7-20-13)12(17)15-2/h3-8H,1-2H3,(H,15,17)(H,18,19) |
Clé InChI |
MZSZLMATFFZZDP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



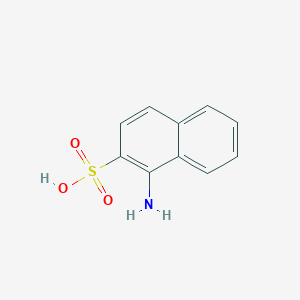
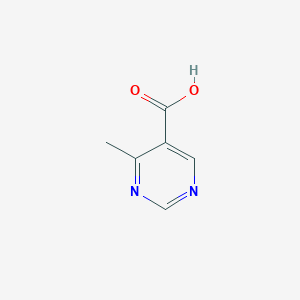
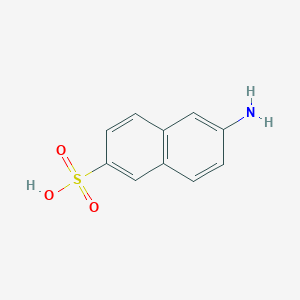
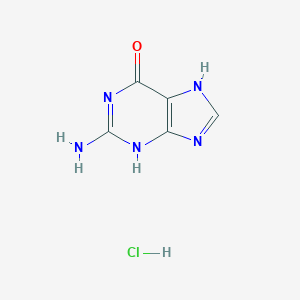
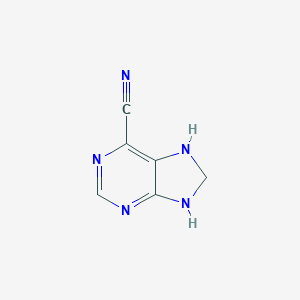
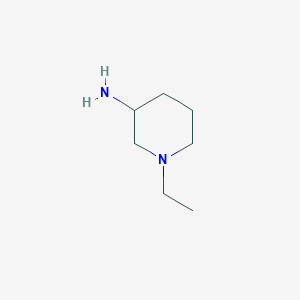
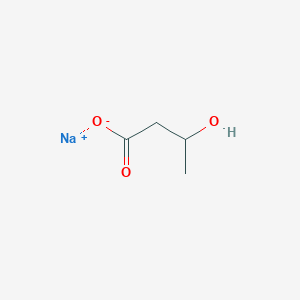
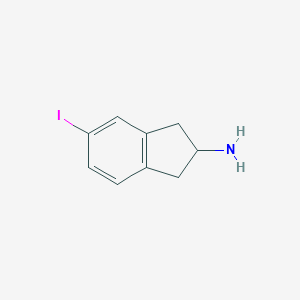
![4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B145795.png)
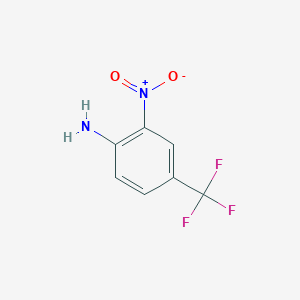
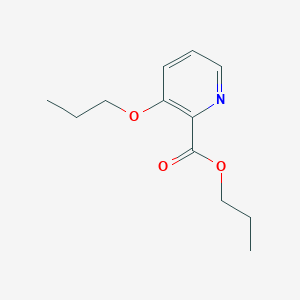
![2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B145803.png)
